Soyasapogenol B Soyasapogenol B Soyasapogenol B is a pentacyclic triterpenoid that is oleanane containing a double bond between positions 12 and 13 and substituted by hydroxy groups at the 3beta, 22beta and 24-positions. It derives from a hydride of an oleanane.
Soyasapogenol B is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
See also: Trifolium pratense flower (part of); Medicago sativa whole (part of).
Brand Name: Vulcanchem
CAS No.: 595-15-3
VCID: VC21337754
InChI: InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1
SMILES: CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C
Molecular Formula: C30H50O3
Molecular Weight: 458.7 g/mol

Soyasapogenol B

CAS No.: 595-15-3

VCID: VC21337754

Molecular Formula: C30H50O3

Molecular Weight: 458.7 g/mol

* For research use only. Not for human or veterinary use.

Soyasapogenol B - 595-15-3

Description

Soyasapogenol B is a pentacyclic triterpenoid, specifically an oleanane-type compound, characterized by a double bond between positions 12 and 13 and hydroxy groups at the 3beta, 22beta, and 24-positions . It is derived from the hydrolysis of soyasaponins, which are glycosides found in soybeans and other legumes. Soyasapogenol B has gained attention for its potential applications in food and healthcare due to its higher biological activity compared to soyasaponins .

Synonyms

  • Soyasapogenol B

  • Soyasapogenin B

  • 24-hydroxysophoradiol

  • CAS Number: 595-15-3

Occurrence

Soyasapogenol B is found in various organisms, including Glycine max (soybeans), Streptomyces, and other legumes like Trifolium pratense and Medicago sativa .

Biosynthesis and Production

The biosynthesis of Soyasapogenol B involves several steps, starting with the production of β-amyrin, a precursor molecule. This process can be achieved through genetic engineering in microorganisms like Saccharomyces cerevisiae. By expressing specific enzymes such as β-amyrin synthase from Glycyrrhiza glabra and soyasapogenol B synthases from Medicago truncatula or Glycyrrhiza glabra, researchers have successfully increased the yield of Soyasapogenol B .

Biosynthesis Pathway

  • Expression of β-amyrin synthase: This enzyme converts the precursor into β-amyrin.

  • Expression of soyasapogenol B synthases: These enzymes convert β-amyrin into Soyasapogenol B.

  • Optimization of metabolic pathways: Enhancing the mevalonate pathway (MVA) in S. cerevisiae increases β-amyrin production, which is crucial for Soyasapogenol B synthesis.

Production Yields

  • Flask fermentation: Up to 2.9 mg/L of Soyasapogenol B.

  • Bioreactor fermentation: Up to 8.36 mg/L with fed glucose and ethanol .

Biological Activity and Applications

Soyasapogenol B exhibits significant biological activities, making it a promising compound for various applications:

Neuroprotective Effects

Molecular docking and dynamics simulations suggest that Soyasapogenol B could be a multitarget therapeutic agent for neurodegenerative disorders like Alzheimer's disease. It binds effectively to proteins involved in these disorders without violating Lipinski's rule of five, indicating good drug-like properties .

Bioavailability and Metabolism

Soyasapogenol B is better absorbed than its glycosylated form, soyasaponin B. It undergoes extensive metabolism in the liver, producing multiple metabolites through phase I and II reactions .

Pharmacokinetic Parameters

  • Absorption: Rapid absorption with a peak concentration time (Tmax) of about 8 hours in rats.

  • Bioavailability: Higher than soyasaponins, with bioavailability exceeding 60% in rats .

Metabolic Pathways

Soyasapogenol B undergoes various metabolic transformations, including oxidation, dehydrogenation, hydrolysis, and conjugation reactions. It can also be converted into other soyasapogenols during metabolism .

CAS No. 595-15-3
Product Name Soyasapogenol B
Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
IUPAC Name (3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol
Standard InChI InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1
Standard InChIKey YOQAQNKGFOLRGT-UXXABWCISA-N
Isomeric SMILES C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O
SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C
Canonical SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C
Melting Point 258 - 259 °C
Physical Description Solid
Synonyms soyasapogenol B
PubChem Compound 115012
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator